molecular formula C11H15NO2 B12006512 2-Methyl-2-(4-methylphenoxy)propanamide CAS No. 76423-62-6

2-Methyl-2-(4-methylphenoxy)propanamide

Cat. No.: B12006512
CAS No.: 76423-62-6
M. Wt: 193.24 g/mol
InChI Key: HKMQXKKRSRYBDV-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenoxy)propanamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a propanamide group attached to a 4-methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenol and 2-bromo-2-methylpropanoic acid.

    Formation of Intermediate: 4-methylphenol reacts with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate to form 2-(4-methylphenoxy)-2-methylpropanoic acid.

    Amidation: The intermediate is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(4-methylphenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 2-Methyl-2-(4-methylphenoxy)propanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-2-(4-methylphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methoxyphenoxy)propanamide: Similar structure with a methoxy group instead of a methyl group.

    2-Methyl-2-(4-chlorophenoxy)propanamide: Contains a chlorine atom in place of the methyl group on the phenoxy ring.

    2-Methyl-2-(4-nitrophenoxy)propanamide: Features a nitro group on the phenoxy ring.

Uniqueness

2-Methyl-2-(4-methylphenoxy)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

76423-62-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-2-(4-methylphenoxy)propanamide

InChI

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H2,12,13)

InChI Key

HKMQXKKRSRYBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)N

Origin of Product

United States

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